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Compound of Interest

Compound Name: [Ir(dtbbpy)(ppy)2][PF6]

Cat. No.: B1429646 Get Quote

An In-depth Technical Guide on the Core Properties of [Ir(dtbbpy)(ppy)₂][PF₆]

For Researchers, Scientists, and Drug Development Professionals

Introduction
[Ir(dtbbpy)(ppy)₂][PF₆], also known as (4,4'-Di-tert-butyl-2,2'-bipyridine)bis(2-

phenylpyridine)iridium(III) hexafluorophosphate, is a yellow, crystalline coordination complex of

iridium.[1][2] It is a highly efficient photocatalyst widely utilized in a variety of organic

transformations.[3][4] Its robust photophysical and electrochemical properties, stemming from

the interplay between the iridium center and its ligands, make it a valuable tool in modern

synthetic chemistry, particularly in the realm of photoredox catalysis.[1][5] This guide provides a

comprehensive overview of the fundamental properties of this complex, detailed experimental

protocols, and visualizations of key processes to support its application in research and

development.

Molecular Structure
The complex consists of a central iridium(III) ion coordinated to two cyclometalated 2-

phenylpyridine (ppy) ligands and one 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) ligand. The

hexafluorophosphate ([PF₆]⁻) anion serves as the counterion. The bulky tert-butyl groups on

the bipyridine ligand enhance the complex's solubility in organic solvents and its stability.[2]

Chemical Formula: C₄₀H₄₀F₆IrN₄P[6] CAS Number: 676525-77-2[6] Molecular Weight: 913.95

g/mol [6]
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Core Properties: A Quantitative Overview
The utility of [Ir(dtbbpy)(ppy)₂][PF₆] as a photocatalyst is defined by its photophysical and

electrochemical characteristics. These properties are summarized in the tables below.

Photophysical Properties
The absorption of visible light promotes the complex to an excited state, which is the key step

for its photocatalytic activity.[7] The complex exhibits strong phosphorescence from a triplet

metal-to-ligand charge transfer (³MLCT) excited state.[8]

Property Value Solvent Reference(s)

Absorption Maximum

(λₘₐₓ)

~380 nm, ~455-468

nm
CH₂Cl₂, DMSO [6][9][10]

Emission Maximum

(λₑₘ)
570 - 592 nm

Dichloromethane,

Acetonitrile
[8][11]

Photoluminescence

Quantum Yield (Φ)
17.2 - 17.9%

Degassed

Dichloromethane
[8][11]

Excited-State Lifetime

(τ)
495 - 621 ns

Degassed

Dichloromethane
[8]

Electrochemical Properties
The redox potentials of the ground and excited states of [Ir(dtbbpy)(ppy)₂][PF₆] determine its

ability to act as a single-electron transfer agent in photocatalytic cycles.

Potential Value (vs. SCE) Solvent Reference(s)

E₁/₂(ox) +1.21 V Acetonitrile [12]

E₁/₂(red) -1.51 V Acetonitrile [12]

E₁/₂(Ir³⁺/Ir²⁺) +0.66 V Acetonitrile [12]

E₁/₂(Ir⁴⁺/Ir³⁺) -0.96 V Acetonitrile [12]
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Experimental Protocols
Detailed methodologies for the synthesis of the complex and its application in a representative

photoredox reaction are provided below.

Synthesis of [Ir(dtbbpy)(ppy)₂][PF₆]
The synthesis is typically a two-step process involving the formation of a chloride-bridged

iridium dimer followed by the reaction with the dtbbpy ligand and subsequent counterion

exchange. The following protocol is adapted from a standard procedure for analogous iridium

complexes.[5]

Step 1: Synthesis of the Chloro-bridged Iridium Dimer, [Ir(ppy)₂Cl]₂

To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, add iridium(III) chloride hydrate (1.0 equiv), 2-phenylpyridine (2.3 equiv), and a

2:1 mixture of 2-ethoxyethanol and water.

Flush the flask with argon for 10 minutes.

Heat the reaction mixture to 110 °C and stir vigorously for 8-12 hours, during which a yellow

precipitate will form.

Cool the mixture to room temperature, and then place it in an ice bath for 30 minutes.

Collect the yellow solid by vacuum filtration, wash with methanol and then diethyl ether.

Dry the solid under high vacuum to yield the dimer.

Step 2: Synthesis of [Ir(dtbbpy)(ppy)₂][PF₆]

To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, add the iridium dimer from Step 1 (1.0 equiv) and 4,4'-di-tert-butyl-2,2'-bipyridine

(dtbbpy) (2.2 equiv).

Add ethylene glycol as the solvent and flush the flask with argon for 15 minutes.

Heat the reaction mixture to 150 °C and stir for 18-24 hours.
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Cool the reaction to room temperature. Add a saturated aqueous solution of ammonium

hexafluorophosphate (NH₄PF₆) to the mixture and stir for 1 hour.

Collect the resulting yellow precipitate by vacuum filtration.

Wash the solid with water, followed by a small amount of cold diethyl ether.

Purify the crude product by recrystallization from an acetonitrile/diethyl ether solvent system

or by column chromatography on silica gel (dichloromethane/methanol gradient) to afford the

pure [Ir(dtbbpy)(ppy)₂][PF₆].

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass

spectrometry to confirm its identity and purity.

Application in a Photoredox-Catalyzed Aza-Henry
Reaction
This protocol describes the coupling of N,N-dimethylaniline with nitromethane, a representative

example of an aza-Henry reaction catalyzed by [Ir(dtbbpy)(ppy)₂][PF₆].

To a 10 mL Schlenk tube equipped with a magnetic stir bar, add [Ir(dtbbpy)(ppy)₂][PF₆] (0.01

equiv, 1 mol%).

Add N,N-dimethylaniline (1.0 equiv) and nitromethane (which also serves as the solvent).

Seal the tube and place it approximately 5-10 cm from a blue LED lamp (λ ≈ 455 nm).

Irradiate the reaction mixture with stirring at room temperature for 10-24 hours. Monitor the

reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

Upon completion, concentrate the reaction mixture under reduced pressure to remove the

excess nitromethane.

Purify the residue by flash column chromatography on silica gel using an appropriate eluent

system (e.g., hexane/ethyl acetate) to isolate the desired product.

Visualizations of Key Processes
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The following diagrams, generated using the DOT language, illustrate the photoredox catalytic

cycle and a general experimental workflow.

Photoredox Catalytic Cycle for the Aza-Henry Reaction

Photocatalytic Cycle

Substrate Transformation

Ir(III)

Ir(III)*

hν (Visible Light)
Ir(II)

N-Arylamine (Reductive Quenching)

Radical Cation

O₂ or other oxidant (Regeneration)

N-Arylamine SET to Ir(III)*

Iminium Ion

-H⁺, -e⁻
Product

Nitroalkane Anion
Nucleophilic Addition

Click to download full resolution via product page

Caption: Proposed photoredox cycle for the aza-Henry reaction.

General Experimental Workflow for a Photoredox
Reaction
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Start

Combine photocatalyst, substrates, and solvent in a reaction vessel

Seal the vessel and place it near a visible light source (e.g., blue LED)

Irradiate with stirring at a controlled temperature

Monitor reaction progress (TLC, GC, LC-MS)

Incomplete

Quench the reaction and perform aqueous workup

Complete

Purify the crude product (e.g., column chromatography)

Characterize the final product (NMR, MS, etc.)

End
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Caption: A typical workflow for a photoredox-catalyzed organic reaction.
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Conclusion
[Ir(dtbbpy)(ppy)₂][PF₆] is a versatile and powerful photocatalyst with well-defined fundamental

properties that make it suitable for a wide range of applications in modern organic synthesis

and potentially in drug development processes. Its accessibility through straightforward

synthetic procedures and its efficiency under mild reaction conditions continue to position it as

a catalyst of choice for photoredox-mediated transformations. This guide provides the core

information necessary for researchers and scientists to effectively utilize this important

chemical tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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